![molecular formula C13H20N4O2 B2481849 N,N-Dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide CAS No. 2247103-02-0](/img/structure/B2481849.png)

N,N-Dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

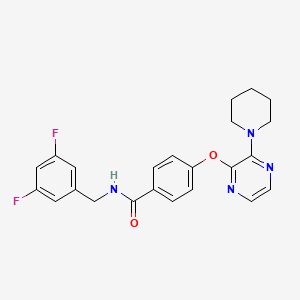

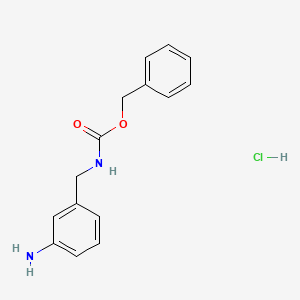

The synthesis of related compounds involves multi-step chemical reactions, starting from basic heterocyclic scaffolds to achieve the desired complex structures. For example, derivatives like 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide have been synthesized as PDE4 inhibitors, indicating a methodological approach to synthesizing related compounds with specific biological activities (Srivastava & Singh, 2020). These synthesis strategies often involve the construction of the core heterocyclic ring followed by functionalization to introduce various substituents, which can significantly alter the compound's biological activity.

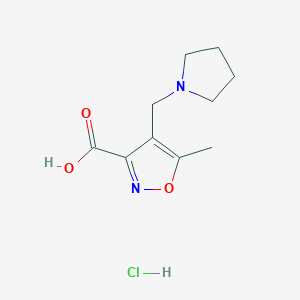

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of spiro linkage that connects two or more heterocyclic rings. This unique feature may contribute to the compound's biological activities by affecting its binding to biological targets. Molecular interaction studies, such as those conducted on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, provide insight into how these compounds interact with receptors at the molecular level, highlighting the importance of conformational analysis in understanding their mechanism of action (Shim et al., 2002).

Wissenschaftliche Forschungsanwendungen

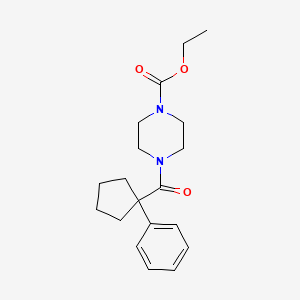

Synthesis and Chemical Reactivity

N,N-Dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide is a compound involved in various chemical synthesis and reactivity studies. For instance, it's structurally related to compounds used in the study of the reaction mechanism of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea. This study, conducted by Ledenyova et al., explored the ANRORC rearrangement and N-formylation of these compounds, leading to the formation of formamides, a process confirmed by X-ray analysis (Ledenyova et al., 2018). Furthermore, Strässler et al. researched the synthesis of heterospirocyclic N-methyl-N-phenyl-2H-azirin-3-amines, which are structurally similar and used as synthons for heterocyclic α-amino acids (Strässler et al., 1997).

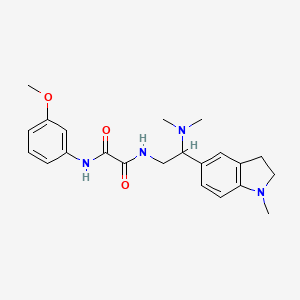

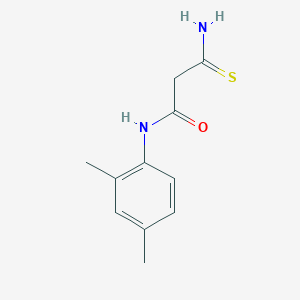

Pharmacological Activities

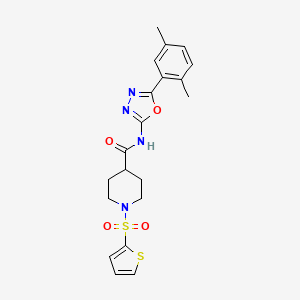

There's a significant body of research focusing on the pharmacological activities of compounds structurally related to N,N-Dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide. Mahmoud et al. synthesized various fused oxazine compounds, like 4-(4-methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4′,3′:5,6]pyrano[2,3-d][ ]oxazin-5-one, and evaluated their antioxidant and anticancer activities (Mahmoud et al., 2017). Another study by El Azab and Khaled explored the synthesis of enaminone of naphtho[b]1,4-oxazine, utilizing it as a building block for various derivatives with noted antimicrobial and antifungal activities (El Azab & Khaled, 2015).

Antimicrobial and Antitubercular Activities

Compounds similar in structure to N,N-Dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide have been studied for their antimicrobial and antitubercular activities. Amini et al. synthesized N,N-diaryl-4-(4,5-dichloroimidazole-2-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides, displaying moderate antitubercular activity against Mycobacterium tuberculosis (Amini et al., 2008). Patil et al. synthesized new piperazine and triazolo-pyrazine derivatives, which showed promising antimicrobial activity in vitro (Patil et al., 2021).

Eigenschaften

IUPAC Name |

N,N-dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-16(2)12(18)11-7-10-8-19-13(9-17(10)15-11)3-5-14-6-4-13/h7,14H,3-6,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAWKFNLGRPEIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NN2CC3(CCNCC3)OCC2=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl-8-((2-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2481769.png)

![1-{3-[5-(2,4-Dimethylpentyl)-1,2,4-oxadiazol-3-yl]phenyl}azetidin-2-one](/img/structure/B2481775.png)

![N-(4-fluorophenyl)-3-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B2481786.png)